3-bromo-N-[2-(morpholin-4-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide
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Overview
Description
3-BROMO-N-{2-[(MORPHOLIN-4-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE is a complex organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by the presence of a bromine atom, a morpholine ring, and a benzodiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BROMO-N-{2-[(MORPHOLIN-4-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE typically involves multiple steps. One common approach is the one-pot synthesis of α-bromoacrylic acid esters followed by their conversion into α-bromo-substituted β-amino acid esters via Michael addition with secondary cyclic amines, such as morpholine . This method is advantageous due to its simplicity and efficiency.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of alkyl acrylates as starting materials, which are subjected to consecutive halogenation-dehydrohalogenation and Michael addition reactions . The reaction conditions often include the use of solvents like acetone or chloroform and bases such as triethylamine to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-BROMO-N-{2-[(MORPHOLIN-4-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming new products.
Addition Reactions: The presence of double bonds in the structure allows for addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles. The reaction conditions often involve the use of solvents like dichloromethane and bases such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with nucleophiles can yield a variety of substituted benzodiazole derivatives.
Scientific Research Applications
3-BROMO-N-{2-[(MORPHOLIN-4-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Research: It is used in studies to understand its effects on various biological pathways and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 3-BROMO-N-{2-[(MORPHOLIN-4-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to other similar compounds, 3-BROMO-N-{2-[(MORPHOLIN-4-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE stands out due to its unique combination of a bromine atom, a morpholine ring, and a benzodiazole core
Properties
Molecular Formula |
C22H25BrN4O2 |
---|---|
Molecular Weight |
457.4 g/mol |
IUPAC Name |
3-bromo-N-[2-(morpholin-4-ylmethyl)-1-propan-2-ylbenzimidazol-5-yl]benzamide |
InChI |
InChI=1S/C22H25BrN4O2/c1-15(2)27-20-7-6-18(24-22(28)16-4-3-5-17(23)12-16)13-19(20)25-21(27)14-26-8-10-29-11-9-26/h3-7,12-13,15H,8-11,14H2,1-2H3,(H,24,28) |
InChI Key |
GMYSFGIPYVFKJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)Br)N=C1CN4CCOCC4 |
Origin of Product |
United States |
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